molecular formula C12H18N2O4 B1590413 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid CAS No. 28860-96-0

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Cat. No. B1590413
CAS RN: 28860-96-0
M. Wt: 254.28 g/mol
InChI Key: RPCRUCVXKKSQBD-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid” is a derivative of 3,4-Dimethoxyphenylacetic acid . It is an aromatic acid that has antimicrobial properties and is used as a food additive for the preservation of meat and poultry . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .


Molecular Structure Analysis

The molecular structure of the parent compound, 3,4-Dimethoxyphenylacetic acid, is given by the SMILES string COC1=C(C=C(C=C1)CC(=O)O)OC . This indicates that the compound has a benzene ring with two methoxy groups attached at the 3rd and 4th positions, and a propionic acid group attached at the 1st position .

Safety And Hazards

The parent compound, 3,4-Dimethoxyphenylacetic acid, is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(14-13,11(15)16)7-8-4-5-9(17-2)10(6-8)18-3/h4-6,14H,7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRUCVXKKSQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546769
Record name 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

CAS RN

28860-96-0, 937203-35-5
Record name 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanoic acid, α-hydrazino-3,4-dimethoxy-α-methyl-, (S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 119, and treatment of the resulting 120 with 0.33M of LiOH in H2O/MeOH/THF before Boc removal by TFA, provided the title compound 121. 1H NMR (CD3OD, 400 MHz): 1.49 (s, 3H), 3.05 (dd, 2H), 3.80 (2 s, 6H), 6.77–6.92 (m, 3H). MS (ESI) m/z 255.25 (M+H+).
Name
compound 119
Quantity
0 (± 1) mol
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reactant
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H2O MeOH THF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

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